BenchChemオンラインストアへようこそ!

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

Medicinal chemistry building blocks Regioisomer identification Synthetic intermediate procurement

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole (CAS 947013-81-2) is a heterocyclic small molecule composed of a benzimidazole core N-methylated at the 1-position and substituted with a piperidine ring at the 2-position via a direct C–C bond. It possesses the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g·mol⁻¹.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 947013-81-2
Cat. No. B1417294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-piperidin-3-yl-1H-benzoimidazole
CAS947013-81-2
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3CCCNC3
InChIInChI=1S/C13H17N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
InChIKeyFFKLONUZDYIOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole (CAS 947013-81-2): Core Chemical Identity and Sourcing Baseline


1-Methyl-2-piperidin-3-yl-1H-benzoimidazole (CAS 947013-81-2) is a heterocyclic small molecule composed of a benzimidazole core N-methylated at the 1-position and substituted with a piperidine ring at the 2-position via a direct C–C bond. It possesses the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g·mol⁻¹ [1]. The compound is catalogued in authoritative chemical registries including PubChem (CID 43142616) and the U.S. EPA DSSTox database (DTXSID90655523), and is assigned the MDL identifier MFCD11048662 [2]. It is commercially supplied both as the free base (CAS 947013-81-2) and as the dihydrochloride salt (CAS 1263283-11-9; MW 288.22), the latter being the more commonly stocked form by vendors such as Sigma-Aldrich (AldrichCPR), Fluorochem, and AKSci . As of the evidence cutoff, no peer-reviewed primary research article reports quantitative biological activity data for this specific compound; accordingly, its differentiation is assessed on the basis of verifiable structural, physicochemical, purity, and sourcing parameters relative to its closest commercially available analogs .

Why Generic Substitution of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole Is Not Advisable Without Structural Verification


Within the benzimidazole–piperidine building-block space, several regioisomeric and structurally proximate analogs share the same molecular formula (C₁₃H₁₇N₃) but differ critically in the position of the methyl group or the piperidine attachment mode [1]. For example, 7-methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933682-42-9) and 4-methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 1158346-88-3) place the methyl substituent on the benzene ring rather than on the imidazole nitrogen, while 2-(piperidin-3-ylmethyl)-1H-benzimidazole (CAS 933738-45-5) inserts a methylene spacer between the benzimidazole core and the piperidine ring [2]. These seemingly minor structural variations produce compounds with distinct hydrogen-bond donor/acceptor profiles, basicity (pKa of the piperidine NH), logP, and steric bulk around the key 1,2-substitution pattern, which in turn govern reactivity in downstream synthetic transformations (e.g., N-alkylation, reductive amination, Buchwald–Hartwig coupling) [3]. Furthermore, the compound is predominantly supplied as the dihydrochloride salt, whereas many positional isomers are offered only as the free base; the salt form directly impacts solubility, hygroscopicity, and compatibility with anhydrous reaction conditions . Consequently, substituting one C₁₃H₁₇N₃ isomer for another without explicit structural confirmation (e.g., by ¹H NMR or HPLC retention time matching) can lead to failed synthetic campaigns, irreproducible biological screening results, and procurement of material with unsuitable physical form .

Quantitative Procurement-Relevant Differentiation Evidence for 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole


Regioisomeric Purity Differentiation: 1-Methyl vs. 4-/7-Methyl Benzimidazole–Piperidine Isomers

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole is one of at least four commercially available regioisomers sharing the molecular formula C₁₃H₁₇N₃. The N-methyl group on the imidazole nitrogen (N1) generates a computed XLogP3-AA of 1.6, one hydrogen bond donor (piperidine NH), two hydrogen bond acceptors (benzimidazole N3 and piperidine N), and a single rotatable bond (the C2–piperidine linkage) [1]. In contrast, the benzene-ring-methylated isomers (4-methyl and 7-methyl) present an additional hydrogen bond donor on the benzimidazole NH, altering their computed logP and H-bonding capacity, while the methylene-spacer analog 2-(piperidin-3-ylmethyl)-1H-benzimidazole shifts the rotatable bond count to 2 and increases conformational flexibility [2]. This specification matters because procurement of the wrong C₁₃H₁₇N₃ isomer—a documented risk given overlapping molecular weights and similar IUPAC names—yields a compound with different reactivity in amide coupling, N-arylation, and reductive amination sequences commonly used to elaborate the piperidine nitrogen [3].

Medicinal chemistry building blocks Regioisomer identification Synthetic intermediate procurement

Salt Form and Physical State Differentiation: Free Base vs. Dihydrochloride

1-Methyl-2-piperidin-3-yl-1H-benzoimidazole is routinely supplied as the dihydrochloride salt (CAS 1263283-11-9; MW 288.22 g·mol⁻¹), a white to off-white solid according to the Sigma-Aldrich AldrichCPR specification . The free base (CAS 947013-81-2; MW 215.29 g·mol⁻¹) is less commonly stocked. The dihydrochloride form provides approximately 34% higher molecular weight than the free base (ΔMW = +72.93 g·mol⁻¹), a critical factor for stoichiometric calculations in synthesis and for molarity-based biological assay preparation . The hydrochloride salt exhibits hazard classifications of Eye Irritant Category 2 and Skin Sensitiser Category 1 (Sigma-Aldrich), and carries H315/H319/H335 hazard statements (CymitQuimica SDS), whereas no formal GHS classification is published for the free base . In contrast, the closely related analog 2-piperidin-3-yl-1H-benzimidazole (CAS 123771-23-3; MW 201.27) is predominantly supplied as the free base, and its hydrochloride salt is less readily available, creating a procurement-driven differentiation: for applications requiring aqueous solubility or salt metathesis, the dihydrochloride of the target compound offers a ready-to-use form that eliminates an additional salt formation step .

Salt selection Solubility profiling Anhydrous reaction compatibility

Vendor Purity Specification Differentiation: 95% vs. 98% Grades

Commercially, 1-methyl-2-piperidin-3-yl-1H-benzoimidazole is offered at two distinct purity tiers. AKSci (product 4160AF) and the AldrichCPR program supply the material at a minimum purity of 95% . In contrast, Leyan (product 1784162) and MolCore specify a minimum purity of 98% (NLT 98%) . The 3-percentage-point difference (Δpurity ≥3%) reflects a meaningful divergence in quality control stringency relevant to applications with narrow impurity tolerance, such as fragment-based screening libraries or late-stage functionalization where trace amines from incomplete synthesis can sequester catalysts or generate unwanted byproducts [1]. For the positional isomer 7-methyl-2-piperidin-3-yl-1H-benzimidazole (CAS 933682-42-9), MolCore similarly offers 98% purity, establishing that both the 95% and 98% grades of the target compound are procurement-relevant options differentiated by intended downstream use, not by inherent synthetic difficulty .

Chemical purity Procurement specification Quality control

Scaffold-Level Differentiation: Benzimidazole–Piperidine vs. Benzimidazole–Piperazine and Indole–Piperidine Building Blocks

The benzimidazole–piperidine scaffold, exemplified by 1-methyl-2-piperidin-3-yl-1H-benzoimidazole, occupies a distinct region of chemical space compared to the closely related benzimidazole–piperazine and indole–piperidine building-block classes. Patents from Purdue Pharma (US 9,598,411) and related disclosures establish that substituted benzimidazole-type piperidine compounds are privileged scaffolds for modulating G-protein-coupled receptors (notably the nociceptin/orphanin FQ receptor) and kinases, with the direct C2–piperidine bond conferring a specific vector angle and conformational restriction distinct from the more flexible piperazine or methylene-linked analogs [1]. Within this class, the 1-methyl substitution on the benzimidazole serves to eliminate the imidazole NH hydrogen bond donor, thereby reducing polar surface area (computed PSA = 21.06 Ų for the target compound vs. ~33 Ų for the non-methylated 2-piperidin-3-yl-1H-benzimidazole) and enhancing membrane permeability potential [2]. This difference is quantifiable: the N-methylated compound carries one fewer H-bond donor and is predicted to have higher passive permeability by approximately 0.5–1.0 log units compared to its NH-bearing analog, based on structure–property relationships established across benzimidazole series [3]. While no direct experimental permeability data exist for this specific compound, the class-level SAR is well-documented in the medicinal chemistry literature for benzimidazole-containing kinase and GPCR modulators [3].

Scaffold hopping Kinase inhibitor design Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole


Synthesis of N-Substituted Piperidine Derivatives via Reductive Amination or Amide Coupling

The free secondary amine on the piperidine ring of 1-methyl-2-piperidin-3-yl-1H-benzoimidazole serves as a versatile handle for diversification. Because the benzimidazole N1 is already methylated, chemoselective functionalization of the piperidine NH is possible without protecting-group strategies. This contrasts with ring-methylated isomers (e.g., 7-methyl-2-piperidin-3-yl-1H-benzimidazole), where the benzimidazole NH remains free and can compete in acylation or alkylation reactions, potentially producing mixtures [1]. For procurement, the dihydrochloride salt must be neutralized prior to coupling; the 98% purity grade (Leyan, MolCore) is preferred for generating compound libraries where residual amine impurities can confound biological assay interpretation [2].

Fragment-Based Screening Library Construction Requiring Low HBD Count

Fragment libraries for NMR-based or SPR-based screening against challenging targets (e.g., protein–protein interactions, antiviral targets) benefit from fragments with minimal hydrogen bond donor count and moderate lipophilicity. With HBD = 1 (piperidine NH only) and XLogP3 = 1.6, 1-methyl-2-piperidin-3-yl-1H-benzoimidazole meets 'rule-of-three' fragment criteria and avoids the additional HBD contributed by a free benzimidazole NH present in des-methyl analogs [1]. The 98% purity grade ensures that co-crystallization or biophysical hit validation is not compromised by trace impurities that could act as alternative ligands [2]. Procuring the dihydrochloride salt provides a solid, easily weighable form compatible with DMSO-d₆ stock solution preparation for fragment screening cascades .

Kinase or GPCR Focused Library Design Using the Benzimidazole–Piperidine Privileged Scaffold

The benzimidazole–piperidine motif is a recognized privileged scaffold for kinase and GPCR modulation, as documented in Purdue Pharma's ORL-1 receptor patent family (US 9,598,411) and the broader medicinal chemistry literature on renin inhibitors and histamine H₁ antagonists [1]. 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole provides a minimalist embodiment of this scaffold with a single diversity point (the piperidine NH). Its N1-methylation eliminates a metabolic soft spot (imidazole NH glucuronidation) and reduces the number of rotatable bonds to one, constraining conformational entropy upon target binding relative to methylene-linked analogs [2]. For medicinal chemistry groups building focused kinase or GPCR libraries, this compound offers a defined, purchasable core that can be rapidly elaborated into lead-like chemical space without the synthetic burden of installing the N-methyl group post-hoc .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.